molecular formula C4H2ClIN2 B154529 3-Chloro-6-Iodopyridazine CAS No. 135034-10-5

3-Chloro-6-Iodopyridazine

Cat. No. B154529
M. Wt: 240.43 g/mol
InChI Key: PNEPCDPKMXJYIQ-UHFFFAOYSA-N
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Patent
US08629144B2

Procedure details

Water (253 mL) and THF (842 mL) were put in the reaction balloon. The reagents were added one by one to the stirred reaction mixture: potassium phosphate monohydrate 86.2 g (374 mmol) and BTEAC 2.25 g (9.88 mmol). Then 3-chloro-6-iodopyridazine, 45 g (187.2 mmol) and 1-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole, 46.73 g (224.6 mmol) were added and finally triphenylphosphine, 1.96 g (7.49 mmol) and palladiumdiacetate, 420 mg (1.87 mmol) were added. The reaction mixture was heated at 65° C. for 16 h. The reaction mixture was allowed to cool to 60° C. Then 935 mL water and 301.5 g sodium chloride were added. The mixture was stirred for 15 minutes and allowed to cool to 45° C. The phases were separated and the organic layer was washed with a solution of 45 g sodium chloride in 374 mL water. The organic layer was separated and stirred with magnesium sulphate (225 g) and charcoal (4.5 g). The mixture was filtered and evaporated. The evaporation residue was co-evaporated with toluene twice and evaporated further till a final volume of 200 ml. This residue was stirred for 16 h at room temperature. The resulting solids were collected by filtration. The solids were dried at reduced pressure affording 29.7 g of the title compound (152.6 mmol, yield 82%).
Quantity
86.2 g
Type
reactant
Reaction Step One
Name
Quantity
253 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
2.25 g
Type
catalyst
Reaction Step Five
Quantity
301.5 g
Type
reactant
Reaction Step Six
Name
Quantity
935 mL
Type
solvent
Reaction Step Six
Name
Quantity
842 mL
Type
solvent
Reaction Step Seven
Yield
82%

Identifiers

REACTION_CXSMILES
O.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[Cl:10][C:11]1[N:12]=[N:13][C:14](I)=[CH:15][CH:16]=1.[CH3:18][N:19]1[CH:23]=[C:22](B2OC(C)(C)C(C)(C)O2)[CH:21]=[N:20]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cl-].[Na+]>CC[N+](CC1C=CC=CC=1)(CC)CC.[Cl-].C([O-])(=O)C.C([O-])(=O)C.[Pd+2].O.C1COCC1>[Cl:10][C:11]1[N:12]=[N:13][C:14]([C:22]2[CH:21]=[N:20][N:19]([CH3:18])[CH:23]=2)=[CH:15][CH:16]=1 |f:0.1.2.3.4,8.9,10.11,12.13.14|

Inputs

Step One
Name
Quantity
86.2 g
Type
reactant
Smiles
O.P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Two
Name
Quantity
253 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
Step Five
Name
Quantity
2.25 g
Type
catalyst
Smiles
CC[N+](CC)(CC)CC1=CC=CC=C1.[Cl-]
Step Six
Name
Quantity
301.5 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
935 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
842 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reagents were added one by one
CUSTOM
Type
CUSTOM
Details
to the stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 45° C
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic layer was washed with a solution of 45 g sodium chloride in 374 mL water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
STIRRING
Type
STIRRING
Details
stirred with magnesium sulphate (225 g) and charcoal (4.5 g)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
evaporated further till a final volume of 200 ml
STIRRING
Type
STIRRING
Details
This residue was stirred for 16 h at room temperature
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The resulting solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
The solids were dried at reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1N=NC(=CC1)C=1C=NN(C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 152.6 mmol
AMOUNT: MASS 29.7 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.